molecular formula C17H16N2O4S2 B2602695 Ethyl 5-(4-methoxybenzamido)-3-methyl-4-thiocyanatothiophene-2-carboxylate CAS No. 681157-59-5

Ethyl 5-(4-methoxybenzamido)-3-methyl-4-thiocyanatothiophene-2-carboxylate

Cat. No. B2602695
CAS RN: 681157-59-5
M. Wt: 376.45
InChI Key: DTDVXROGAORZMG-UHFFFAOYSA-N
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Description

Ethyl 5-(4-methoxybenzamido)-3-methyl-4-thiocyanatothiophene-2-carboxylate is a chemical compound that has gained significant attention in scientific research. This compound is commonly referred to as EMTTC, and it is synthesized through a multi-step process that involves the reaction of several reagents. The compound has been shown to have various biochemical and physiological effects, making it useful in scientific research. In

Scientific Research Applications

Antimicrobial and Antioxidant Properties

Research has demonstrated the synthesis of compounds related to ethyl 5-(4-methoxybenzamido)-3-methyl-4-thiocyanatothiophene-2-carboxylate with significant antimicrobial and antioxidant activities. For instance, the synthesis of lignan conjugates via cyclopropanation revealed compounds exhibiting excellent antibacterial and antifungal properties, alongside profound antioxidant potential. These findings suggest potential applications in developing new antimicrobial and antioxidant agents (Raghavendra et al., 2016).

Anticancer Activity

Novel thiophene and benzothiophene derivatives have been synthesized and evaluated for their anticancer activities. Studies on these compounds showed significant anti-proliferative effects against various tumor cell lines, indicating their potential as cytotoxic agents. This research direction opens up possibilities for developing new cancer therapies (Mohareb et al., 2016).

Thromboxane Synthase Inhibition

Investigations into the inhibition of thromboxane synthase, an enzyme involved in the blood clotting process, have been conducted using analogues of ethyl 5-(4-methoxybenzamido)-3-methyl-4-thiocyanatothiophene-2-carboxylate. This research is crucial for understanding the compound's therapeutic potential in treating conditions related to blood clotting and cardiovascular diseases (Manley et al., 1987).

Synthesis and Structural Analysis

The synthesis and structural elucidation of related compounds have been extensively studied, contributing to the understanding of their chemical properties and potential applications in various fields, including medicinal chemistry and materials science. These studies involve detailed analysis using techniques such as NMR, mass spectrometry, and X-ray diffraction, providing insights into the compounds' molecular structures and reactivities (Yeong et al., 2018).

properties

IUPAC Name

ethyl 5-[(4-methoxybenzoyl)amino]-3-methyl-4-thiocyanatothiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O4S2/c1-4-23-17(21)14-10(2)13(24-9-18)16(25-14)19-15(20)11-5-7-12(22-3)8-6-11/h5-8H,4H2,1-3H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTDVXROGAORZMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C(=C(S1)NC(=O)C2=CC=C(C=C2)OC)SC#N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 5-(4-methoxybenzamido)-3-methyl-4-thiocyanatothiophene-2-carboxylate

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